molecular formula C29H22ClN3O3 B1655366 Quinolin derivative CAS No. 353271-48-4

Quinolin derivative

Cat. No.: B1655366
CAS No.: 353271-48-4
M. Wt: 496 g/mol
InChI Key: UABNNDYJUIQZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological and pharmaceutical applications. The quinoline scaffold, comprising a benzene ring fused to a pyridine ring, is a fundamental building block in medicinal chemistry due to its versatility and favorable physicochemical properties . This specific Quinolin Derivative (CAS 353271-48-4) is part of this important family and is supplied for research purposes. These compounds are extensively investigated for their therapeutic potential. Quinoline derivatives are notably prominent in developing antimalarial agents, with well-known examples including chloroquine and hydroxychloroquine . Beyond antiparasitic applications, research has highlighted their potent anti-cancer activities through mechanisms such as topoisomerase inhibition, as seen with camptothecin-derived drugs, and other pathways like NF-κB inhibition . The biological profile of quinoline compounds also extends to antimicrobial, anti-inflammatory, and neuroprotective activities, making them a privileged scaffold in drug discovery . The value of quinoline derivatives in research is further enhanced by ongoing advancements in their synthesis. Modern methods focus on green chemistry approaches, including microwave-assisted reactions and metal-catalyzed syntheses, to improve efficiency and sustainability . This continuous innovation provides researchers with a diverse array of functionalized quinoline structures. This product is intended for use in various research applications, including but not limited to medicinal chemistry, hit-to-lead optimization, biological screening, and assay development. It is provided as a high-purity compound to ensure reliable and reproducible experimental results. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

CAS No.

353271-48-4

Molecular Formula

C29H22ClN3O3

Molecular Weight

496 g/mol

IUPAC Name

1-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C29H22ClN3O3/c1-35-23-13-9-20(15-24(23)36-2)26-27(28(34)19-7-11-21(30)12-8-19)33-22-6-4-3-5-18(22)10-14-25(33)29(26,16-31)17-32/h3-15,25-27H,1-2H3

InChI Key

UABNNDYJUIQZQZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl)OC

Origin of Product

United States

Preparation Methods

Friedlander Condensation: Mechanistic Basis and Modern Adaptations

Catalytic Advances in One-Pot Synthesis

Twin-Catalyst Systems for Streamlined Production

A patented method employs dual catalysts—ferric chloride on silica (Silferc) and anhydrous zinc chloride —to synthesize quinolines from anilines and methyl vinyl ketone (MVK) in a one-pot procedure. The process involves:

  • Silferc activation : Impregnating FeCl~3~ onto silica gel (50–90°C, 3–6 hours) creates a recyclable solid acid catalyst.
  • Reaction staging :
    • Initial condensation at 50–70°C in acetic acid (1–3 molar eq. Silferc).
    • MVK addition over 10–30 minutes.
    • Zinc chloride-promoted cyclization during 2–5 hours of reflux.

Table 1: Performance of Twin-Catalyst Systems

Parameter Value/Range
Yield 55–65%
Temperature 50–90°C
Catalyst Loading 1:1–1:1.5 (aniline:Silferc)
Scale-Up Feasibility Demonstrated for industrial applications

This method eliminates concentrated sulfuric acid and column chromatography, reducing waste and cost. However, yields remain moderate compared to NbCl~5~-catalyzed routes.

Three-Component Doebner Hydrogen-Transfer Reactions

Mechanism and Substrate Scope

The Doebner reaction has been reengineered to accommodate electron-deficient anilines, previously challenging substrates. By combining anilines, aldehydes, and pyruvic acid under hydrogen-transfer conditions, this method achieves:

  • Broad functional group tolerance : Electron-withdrawing (-CF~3~, -NO~2~) and -donating (-OCH~3~, -NH~2~) groups yield products efficiently.
  • Large-scale synthesis : A single batch produces 370 g of quinoline-4-carboxylic acid with maintained efficiency.

Key mechanistic steps :

  • Imine formation between aniline and aldehyde.
  • Pyruvic acid addition and cyclization to dihydroquinoline.
  • Hydrogen transfer from dihydroquinoline to imine, yielding fully aromatic quinoline.

Table 2: Doebner Reaction Optimization Data

Aniline Substituent Yield (%) Reaction Time (h)
6-(Trifluoromethoxy) 82 12
4-Methoxy 78 14
3-Nitro 85 10

Computational Design and High-Throughput Screening

Recent work has leveraged CADMA-Chem protocols to design 8,356 quinoline derivatives, evaluating their synthetic accessibility, bioavailability, and toxicity. Key outcomes include:

  • Selection scores : Prioritized derivatives exhibit LD~50~ values >500 mg/kg and synthetic accessibility scores <4.5.
  • Antioxidant potential : Trisubstituted derivatives with -OH and -NH~2~ groups show radical scavenging efficiency surpassing Trolox.

Figure 1: Property Distribution of Designed Derivatives

  • Bioavailability : 68% comply with Lipinski’s rules.
  • Mutagenicity : <5% predicted as mutagenic.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for Quinoline Synthesis

Method Catalyst System Solvent Yield (%) Time Scalability
Friedlander Condensation NbCl~5~ Glycerol 76–98 20–90 min High
Twin-Catalyst One-Pot Silferc/ZnCl~2~ Acetic Acid 55–65 3–8 h Industrial
Doebner Hydrogen-Transfer None Ethanol 75–85 10–14 h Very High

Chemical Reactions Analysis

Electrophilic Substitution

2-Chloroquinoline-3-carbaldehyde undergoes PdCl₂-catalyzed coupling with phenylacetylene in CH₃CN, yielding 2-(phenylethynyl)quinoline-3-carbaldehyde (87%), which further reacts with NH₃ to form benzo[ b] naphthyridine (88%) .

Hydrogenation

Asymmetric hydrogenation of 3-alkylquinolines using HB(C₆F₅)₂ and chiral dienes under 20 bar H₂ produces enantiomerically enriched 1,2,3,4-tetrahydroquinolines (76–99% yields) . Thiophene-substituted variants achieve 78–84% yields .

Oxidation

2-Chloroquinolin-3-yl methanol is oxidized to 2-chloroquinoline-3-carbaldehyde using diethyl diazenedicarboxylate (DEAD) and ZnBr₂ (86% yield) .

Schiff Base Formation

Quinoline-4-carboxaldehyde condenses with substituted anilines in acetic acid to form imines (50–80% yields) . For example, 4-(trifluoromethyl)aniline forms a stable Schiff base (26a–e) .

Radical-Induced Rearrangement

Cobalt-catalyzed radical rearrangement of benzazepinones with N-hydroxyphthalimide (NHPI) produces tetracyclic quinolines (27–68% yields) . Optimized conditions use DMF at 70°C .

Multicomponent Povarov Reaction

Aza-Diels–Alder reactions between aryl aldimines and electron-rich alkenes (e.g., ethyl vinyl ether) yield tetrahydroquinolines, which are oxidized to quinolines (92–97% yields) .

Doebner Reaction Modifications

Electron-withdrawing para-substituents (e.g., halogens) on aldehydes favor carboxy-quinoline formation, while electron-donating groups (e.g., methoxy) lead to pyrrole-2-ones . For example:

Aldehyde SubstituentMajor ProductYield (%)
p-ClCarboxy-quinoline72
p-OCH₃Pyrrole-2-one65

Biological Activity-Driven Reactions

Knoevenagel condensation of malononitrile with aryl aldehydes forms pyrano[3,2- h]quinolines (30–60% yields), exhibiting nanomolar IC₅₀ values against cancer cells . For example:

R GroupCell Line (IC₅₀, nM)
CH₃, F, FMCF-7 (20.1)
CH₃, NO₂KB-V1 Vbl (14)

Green Chemistry Advances

I₂-DMSO-mediated annulation of amino acids and anilines provides quinoline-3-carboxylates (85% yields) . Similarly, [3+1+1+1] annulation of arylamines, aldehydes, and DMSO synthesizes 3-arylquinolines with >90% atom economy .

Scientific Research Applications

Quinolin derivative has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Quinolin derivative involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Quinoline vs. Quinazoline Derivatives

Structural Features :

  • Quinoline: Single nitrogen in the pyridine ring.
  • Quinazoline : Two nitrogen atoms at positions 1 and 3, forming a fused diazine ring .

Pyrimido Quinoline Derivatives

Structural Features: Pyrimidine ring fused with quinoline. Synthesis: Multicomponent condensation reactions (e.g., thiourea with isatoic anhydride) . Biological Activity: Demonstrated anti-influenza A (H1N1) activity by inhibiting viral replication . Comparison: Unlike simpler quinolines, pyrimido derivatives exhibit enhanced steric bulk, improving binding to viral enzymes .

Oxazoline-Quinoline Hybrids

Structural Features: Oxazoline (N-O heterocycle) appended to quinoline. Synthesis: Introduced via cyclization or coupling reactions (e.g., bromination followed by oxazoline ring formation) . Biological Activity: Anti-HIV and antibacterial activities due to oxazoline’s polar functionality, which enhances membrane penetration .

Coumarin-Quinoline Hybrids

Structural Features: Coumarin (benzopyrone) linked to quinoline. Synthesis: Ugi reactions or bromination of quinoline intermediates followed by coupling with coumarin . Biological Activity: Antiproliferative and anti-inflammatory effects, with hybrids showing dual inhibition of COX-2 and topoisomerases . Key Advantage: Coumarin’s fluorescence properties enable these hybrids to serve as theranostic agents .

Quinoline vs. Isoquinoline Derivatives

Structural Features: Isoquinoline has nitrogen at position 2, altering electron distribution. Basicity: Quinoline (pKa ~4.9) is less basic than isoquinoline (pKa ~5.4) due to electron-withdrawing effects in the pyridine ring . Biological Role: Isoquinoline alkaloids (e.g., morphine) dominate natural product pharmacology, while quinolines are more common in synthetic drugs .

Quinolones vs. Quinazolinones

Structural Features :

  • Quinolones: Ketone group at position 4 (e.g., ciprofloxacin).
  • Quinazolinones: Two nitrogens and a ketone.

Data Table: Comparative Overview of Quinoline Derivatives and Analogues

Compound Structural Feature Synthesis Method Key Biological Activity References
Quinoline Bicyclic, N at position 1 Skraup, Doebner-von Miller Antimalarial, anticancer
Quinazoline Two N atoms, fused diazine Cyclocondensation of 3-oxo-pyrrolo Anticancer, antiviral
Pyrimido Quinoline Pyrimidine fused ring Multicomponent condensation Anti-influenza (H1N1)
Oxazoline-Quinoline Oxazoline ring appended Bromination/cyclization Anti-HIV, antibacterial
Coumarin-Quinoline Coumarin linked to quinoline Ugi reaction Antiproliferative, anti-inflammatory
Isoquinoline N at position 2 Bischler-Napieralski synthesis Alkaloid biosynthesis
Quinolones Ketone at position 4 Fluoroquinolone synthesis Antibacterial (DNA gyrase inhibition)

Research Findings and Contradictions

  • Antioxidant Activity: Quinoline derivatives (e.g., Qui1–Qui3) show promise in modulating human serum albumin (HSA) oxidation, but their mechanisms remain unclear compared to coumarin hybrids .
  • Synthetic Challenges: Quinoline’s lower basicity versus isoquinoline complicates protonation-dependent reactions , while quinazoline synthesis often requires harsh conditions .
  • Activity Spectrum: Quinazoline derivatives generally exhibit broader pharmacological profiles than quinolines, attributed to their dual nitrogen sites .

Q & A

Q. What are the common synthetic routes for quinoline derivatives, and how are they optimized for academic research?

The Gould-Jacobs reaction and Skraup synthesis are widely used for quinoline core formation. Optimization involves controlling reaction conditions (e.g., temperature, solvent polarity) and introducing substituents at specific positions (e.g., 3-carboxylic acid groups) to modulate bioactivity. For novel derivatives, post-synthetic modifications like introducing oxazoline rings (to enhance anti-HIV or antibacterial activity) or morpholine substituents (to improve solubility) are common . Characterization requires NMR (for structural confirmation), mass spectrometry (for molecular weight validation), and X-ray crystallography (for stereochemical analysis) .

Q. Which characterization techniques are essential for confirming the structure and purity of novel quinoline derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments.
  • High-resolution mass spectrometry (HRMS) : For exact mass determination.
  • HPLC : To assess purity (>95% required for biological assays).
  • X-ray diffraction : For unambiguous structural confirmation, particularly for chiral centers or complex stereochemistry .
    For known derivatives, cross-referencing with spectral databases (e.g., SciFinder) is critical .

Q. How do researchers evaluate the basic biological activity of quinoline derivatives in preliminary studies?

Standardized assays include:

  • Cytotoxicity screening : Using MTT assays on cancer cell lines (e.g., U87MG glioblastoma) with dose-response curves (0.01–10 μM) to calculate IC₅₀ values .
  • Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition assays : For kinase or protease targets, using fluorogenic substrates and kinetic analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data of quinoline derivatives across different studies?

Contradictions often arise from:

  • Cell line variability : Genetic differences in drug transporters (e.g., P-glycoprotein expression in glioblastoma vs. HeLa cells) .
  • Compound purity : Impurities >5% can skew results; validate via HPLC and elemental analysis .
  • Assay conditions : Serum proteins in culture media may bind compounds, reducing effective concentrations. Use serum-free media or adjust dosing intervals .

Q. What strategies are employed to design quinoline derivatives with enhanced target specificity in kinase inhibition studies?

  • Fragment-based drug design : Introduce hydrogen-bonding groups (e.g., 3-carboxylic acid) to interact with kinase ATP-binding pockets .
  • Molecular docking : Prioritize derivatives with predicted binding energies <−8 kcal/mol using software like AutoDock Vina .
  • Selectivity screening : Test against kinase panels (e.g., EGFR, VEGFR2) to identify off-target effects .

Q. What methodological considerations are critical when analyzing structure-activity relationships (SAR) of quinoline derivatives in anti-cancer research?

  • Systematic substitution : Compare derivatives with single-position modifications (e.g., 6-fluoro vs. 6-chloro) to isolate electronic effects .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity .
  • Metabolic stability : Assess hepatic microsome clearance to rule out false positives from rapid degradation .

Q. How should researchers address stability challenges when developing quinoline-based compounds for long-term biological assays?

  • Photostability testing : Expose compounds to UV light (300–400 nm) and monitor degradation via LC-MS .
  • pH-dependent stability : Test solubility and integrity in physiological buffers (pH 4.5–7.4) .
  • Lyophilization : For hygroscopic derivatives, use cryoprotectants (e.g., trehalose) during freeze-drying .

Data Presentation Guidelines

  • Tables : Report IC₅₀ values with 95% confidence intervals and p-values from ANOVA .
  • Figures : Use line graphs for dose-response curves and heatmaps for kinase selectivity profiles .
  • Supplemental Data : Include raw NMR spectra, crystallographic CIF files, and assay protocols for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.